molecular formula C11H9Cl2N5O B11703232 2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No.: B11703232
M. Wt: 298.13 g/mol
InChI Key: CHSRKXORGPLXAO-LHHJGKSTSA-N
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Description

2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound with the molecular formula C11H9Cl2N5O It is known for its unique structure, which combines a dichlorobenzaldehyde moiety with a triazinyl hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the condensation of 2,4-dichlorobenzaldehyde with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to other functional groups.

    Substitution: The dichlorobenzaldehyde moiety can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has potential antimicrobial properties and is studied for its effects on different biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
  • 2-Bromobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
  • 3,4-Dichlorobenzaldehyde (3,5-dihydroxy-1,2,4-triazin-6-yl)hydrazone

Uniqueness

2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9Cl2N5O

Molecular Weight

298.13 g/mol

IUPAC Name

3-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H9Cl2N5O/c1-6-10(19)15-11(18-16-6)17-14-5-7-2-3-8(12)4-9(7)13/h2-5H,1H3,(H2,15,17,18,19)/b14-5+

InChI Key

CHSRKXORGPLXAO-LHHJGKSTSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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